molecular formula C17H18N2O5 B3937446 2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B3937446
M. Wt: 330.33 g/mol
InChI Key: KAEXJJMMNBOFHI-UHFFFAOYSA-N
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Description

Its molecular formula is C16H12N2O4 (molecular weight: 296.28 g/mol). The compound’s physicochemical properties, such as solubility and acidity (predicted pKa ~4.27), align with typical benzoic acid derivatives.

Properties

IUPAC Name

2-[[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-14(18-13-8-4-3-7-12(13)17(23)24)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEXJJMMNBOFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets in biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural Analogues with Phthalimide Moieties

The following compounds share the phthalimide group but differ in substituent position, chain length, or functional groups:

Compound Name Molecular Formula Substituent Position Substituent Type Molecular Weight (g/mol) Key Differences/Similarities References
2-{[3-(1,3-Dioxoisoindolin-2-yl)propanoyl]amino}benzoic acid C19H14N2O5 2-amino Propanoyl-phthalimide 350.33 Longer aliphatic chain (propanoyl vs. acetyl); may affect solubility or binding kinetics
3-[(1,3-Dioxoisoindol-2-yl)methyl]benzoic acid C16H11NO4 3-position Phthalimidomethyl 281.27 Substituent at 3-position; methylene linker instead of acetyl-amino
2-{[(1,3-Dioxoisoindol-2-yl)methyl]amino}benzoic acid C16H12N2O4 2-amino Methylamino-phthalimide 296.28 Methylamino linker instead of acetyl; similar molecular weight
3-{[(1,3-Dioxoisoindol-2-yl)methyl]amino}benzoic acid C16H12N2O4 3-amino Methylamino-phthalimide 296.28 Substituent at 3-position; identical molecular weight to target compound
2-{[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino}benzoic acid C22H14N2O5 2-amino Benzoyl-phthalimide 386.36 Benzoyl group replaces acetyl; increased aromaticity and molecular weight
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate C19H16N2O5 4-position Ethyl ester-acetyl-phthalimide 352.34 Ester group at 4-position; reduced acidity compared to free carboxylic acid

Key Observations

Substituent Position: Shifting the amino-phthalimide group from the 2- to 3-position (e.g., vs.

Chain Length and Functional Groups: Propanoyl derivatives () introduce flexibility but may reduce metabolic stability compared to acetyl.

Acidity and Solubility :

  • The free carboxylic acid group in the target compound (pKa ~4.27) ensures ionization at physiological pH, enhancing solubility compared to ester derivatives (e.g., ).

Biological Activity

2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, including its effects on various cellular processes and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C25H24N4O4C_{25}H_{24}N_{4}O_{4} and features a unique structure that includes a benzoic acid moiety and an isoindole derivative. Its structural complexity may contribute to its diverse biological activities.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in cells .

2. Antiproliferative Effects

Studies have demonstrated that certain benzoic acid derivatives can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays revealed that compounds with structural similarities to this compound showed cytotoxic effects on Hep-G2 and A2058 cell lines, suggesting potential applications in cancer therapy .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cellular signaling and metabolism. Notably, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE by derivatives suggests a potential role in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on Hep-G2 and A2058 cells. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 5 μM. This suggests the compound's potential as an anticancer agent.

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant activity, the compound was tested alongside other benzoic acid derivatives. It demonstrated a strong capacity to reduce oxidative stress markers in human foreskin fibroblasts, indicating its utility in formulations aimed at skin protection and anti-aging therapies .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AntiproliferativeInhibits growth of cancer cells (Hep-G2, A2058)
Enzyme InhibitionInhibits AChE; potential for neurodegenerative disease treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

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